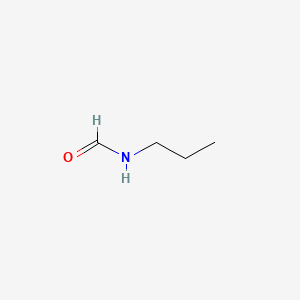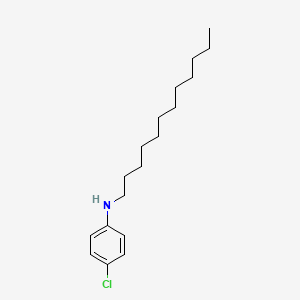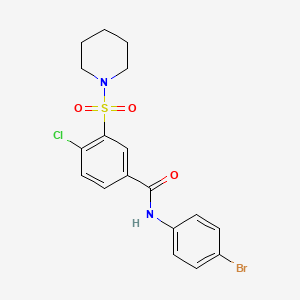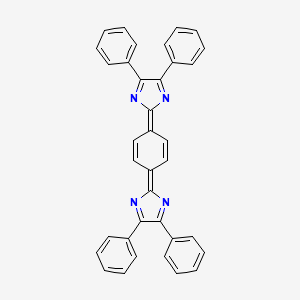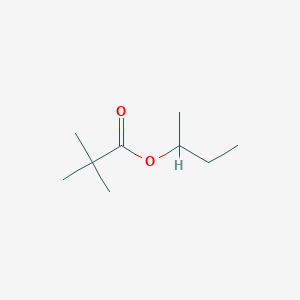![molecular formula C21H16O3 B14739249 [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone CAS No. 6315-78-2](/img/structure/B14739249.png)
[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone: is an organic compound with the molecular formula C21H16O3 It is a derivative of benzophenone, featuring a methoxybenzoyl group attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 2-methoxybenzoyl chloride) and a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, often in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structure can be modified to create analogs that serve as enzyme inhibitors or activators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as anti-inflammatory agents, antimicrobial agents, or even anticancer compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxybenzoyl group can enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Benzophenone: A simpler analog without the methoxy group.
[2-(4-Methoxybenzoyl)phenyl]-phenylmethanone: A positional isomer with the methoxy group on the para position.
[2-(2-Ethoxybenzoyl)phenyl]-phenylmethanone: An analog with an ethoxy group instead of a methoxy group.
Uniqueness: [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone is unique due to the presence of the methoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
6315-78-2 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[2-(2-methoxybenzoyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3/c1-24-19-14-8-7-13-18(19)21(23)17-12-6-5-11-16(17)20(22)15-9-3-2-4-10-15/h2-14H,1H3 |
Clé InChI |
CDUNFORJHZRGDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
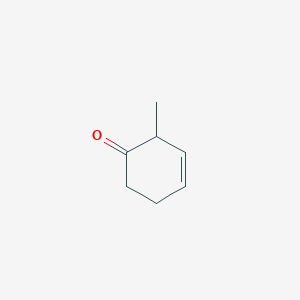
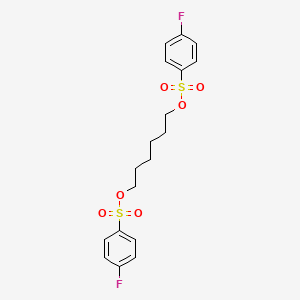



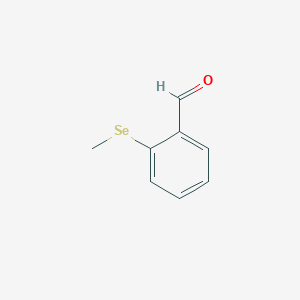
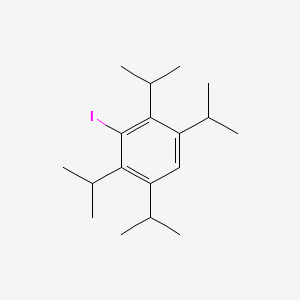
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
